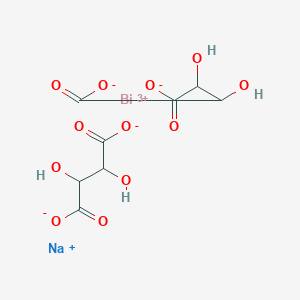

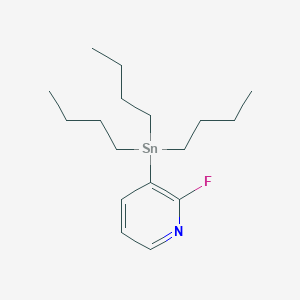

2-Fluoro-3-(tributylstannyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(2-fluoropyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIDBUBBTLTCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454847 | |

| Record name | 2-Fluoro-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155533-81-6 | |

| Record name | 2-Fluoro-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 155533-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data and Synthetic Protocols for 2-Fluoro-3-(tributylstannyl)pyridine: A Technical Overview

For Immediate Release

Chemical Identity and Properties

2-Fluoro-3-(tributylstannyl)pyridine is a substituted pyridine derivative containing both a fluorine atom and a tributyltin group. These functionalities make it a versatile building block in cross-coupling reactions, particularly for the introduction of a 2-fluoropyridin-3-yl moiety into complex organic molecules.

Compound: this compound Molecular Formula: C₁₇H₃₀FNSn CAS Number: 155533-81-6[1]

Nuclear Magnetic Resonance (NMR) Data

A thorough search of scientific databases and chemical literature did not yield specific, experimentally determined ¹H and ¹³C NMR data for this compound. For researchers actively working with this compound, the following tables are provided as a template for recording and presenting such data once acquired.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Experimental Protocols

The following protocols describe a likely synthetic route to this compound based on established organometallic chemistry, and a general procedure for acquiring NMR data.

Synthesis of this compound

This procedure is adapted from a known synthesis of a related, non-fluorinated compound and represents a plausible method for the target molecule.

Materials:

-

2-Fluoro-3-bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-fluoro-3-bromopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour to facilitate lithium-halogen exchange.

-

Tributyltin chloride is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and is stirred for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification of the crude product is typically achieved by column chromatography on silica gel.

NMR Data Acquisition

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

A standard one-pulse ¹H NMR experiment is performed.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment is performed.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H experiment to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the synthesized product.

References

An In-depth Technical Guide to the 19F NMR Chemical Shift of 2-Fluoro-3-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of 2-Fluoro-3-(tributylstannyl)pyridine. Due to the absence of a publicly available experimental value for this specific compound, this document outlines the theoretical basis for predicting its chemical shift, a detailed experimental protocol for its synthesis and NMR analysis, and the logical framework for its characterization.

Predicted ¹⁹F NMR Chemical Shift

An exact experimental ¹⁹F NMR chemical shift for this compound is not currently reported in the peer-reviewed literature. However, an informed estimation can be made by considering the electronic effects of the substituents on the fluoropyridine ring.

The chemical shift of fluorine-19 is highly sensitive to its electronic environment. Electron-donating groups generally cause an upfield shift (to more negative ppm values), while electron-withdrawing groups lead to a downfield shift (to more positive ppm values)[1]. In the case of this compound, the tributylstannyl group at the 3-position is considered to be an electron-donating group. This donation of electron density to the pyridine ring is expected to increase the shielding of the fluorine atom at the 2-position, resulting in an upfield shift compared to unsubstituted 2-fluoropyridine.

Table 1: Estimated ¹⁹F NMR Chemical Shift Data

| Compound | Substituent at C3 | Expected Electronic Effect | Predicted ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃) |

| 2-Fluoropyridine | -H | Reference | ~ -69 ppm |

| This compound | -Sn(Bu)₃ | Electron-donating | More negative than -69 ppm |

Note: The predicted shift is an estimation. The actual value may vary depending on the solvent, concentration, and temperature.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its subsequent analysis by ¹⁹F NMR spectroscopy. These protocols are based on established synthetic routes for similar organotin compounds and standard NMR practices.

Synthesis of this compound

The synthesis of this compound can be achieved via a metal-halogen exchange reaction followed by quenching with an electrophilic tin reagent. A common precursor for this synthesis is 2-fluoro-3-bromopyridine.

Materials:

-

2-Fluoro-3-bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-fluoro-3-bromopyridine and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (in hexanes, typically 1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Stannylation: Tributyltin chloride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

¹⁹F NMR Spectroscopic Analysis

Instrumentation:

-

NMR spectrometer with a fluorine-observe probe (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard if desired (e.g., trifluorotoluene). However, for simple identification, referencing to the spectrometer's internal lock frequency is often sufficient.

NMR Acquisition Parameters:

-

Nucleus: ¹⁹F

-

Pulse Program: A standard single-pulse experiment (e.g., zgfhigqn on Bruker instruments for proton-decoupled spectra).

-

Reference: The spectrum is typically referenced externally to CFCl₃ (δ = 0 ppm).

-

Spectral Width: A wide spectral width should initially be used to ensure the signal is captured, for example, -200 to 0 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is usually sufficient.

-

Number of Scans: 16 to 128 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

Logical Framework for Characterization

The successful synthesis and characterization of this compound would follow a logical workflow to confirm its identity and purity. This process is outlined in the diagram below.

Caption: Experimental workflow for the synthesis and characterization.

This diagram illustrates the synthetic pathway from the starting material to the final product, followed by the key analytical techniques required for its structural confirmation. The ¹⁹F NMR, in conjunction with ¹H and ¹³C NMR and mass spectrometry, would provide unequivocal evidence for the formation of the target compound.

References

Technical Guide: 2-Fluoro-3-(tributylstannyl)pyridine (CAS No. 155533-81-6)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 2-Fluoro-3-(tributylstannyl)pyridine, a key organotin reagent utilized in synthetic and medicinal chemistry. It details the compound's physicochemical properties, outlines experimental protocols for its synthesis and application, and visualizes the underlying chemical processes.

Compound Identification and Properties

This compound is a fluorinated heterocyclic organostannane. The presence of the fluorine atom can modulate the electronic properties and metabolic stability of molecules into which it is incorporated, making it a valuable building block in drug discovery.[1] The tributylstannyl group is primarily used as a versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source |

| CAS Number | 155533-81-6 | [2] |

| Molecular Formula | C₁₇H₃₀FNSn | [2] |

| Molecular Weight | 386.1 g/mol | [2] |

| IUPAC Name | tributyl(2-fluoro-3-pyridinyl)stannane | [2] |

| Appearance | Liquid (typical for similar compounds) | N/A |

| Specific Gravity | 1.176 g/mL | N/A |

| Flash Point | > 110 °C | N/A |

| Monoisotopic Mass | 387.138431 Da | [2] |

Table 2: GHS Hazard Information

| Hazard Code | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H372 | Causes damage to organs through prolonged or repeated exposure |

| H410 | Very toxic to aquatic life with long lasting effects |

| Source: Aggregated GHS information from ECHA C&L Inventory.[2] |

Experimental Protocols

Organotin reagents like this compound are critical intermediates. Below are representative experimental protocols for the synthesis of a pyridylstannane and its subsequent use in a Stille cross-coupling reaction.

General Synthesis of Pyridylstannanes

The synthesis of this compound typically starts from a halogenated pyridine precursor, such as 3-bromo-2-fluoropyridine. The following is a general, representative procedure based on the synthesis of the closely related 2-(tributylstannyl)pyridine.[3]

Objective: To synthesize a tributylstannylpyridine derivative from a bromopyridine precursor.

Materials:

-

Bromopyridine derivative (e.g., 3-bromo-2-fluoropyridine) (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Tributyltin chloride (Bu₃SnCl) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried reaction flask is charged with the bromopyridine derivative.

-

The flask is purged with an inert gas (e.g., nitrogen or argon).

-

Anhydrous THF is added to dissolve the starting material.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium solution is added dropwise, and the resulting mixture is stirred at -78 °C for 60 minutes to facilitate lithium-halogen exchange.

-

Tributyltin chloride is then added slowly to the reaction mixture at -78 °C.

-

The reaction is allowed to proceed for 3 hours at this temperature.

-

The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The organic solvents are removed under reduced pressure.

-

The remaining residue is extracted several times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

Application in Stille Cross-Coupling

This compound is an excellent coupling partner in Stille reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry for creating complex molecules.[4][5]

Objective: To couple this compound with an aryl halide (Ar-X) in a palladium-catalyzed reaction.

Materials:

-

Aryl halide or triflate (Ar-X) (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (1-5 mol%)

-

Optional Ligand (e.g., AsPh₃, P(t-Bu)₃)

-

Optional Additive (e.g., CuI, LiCl)

-

Anhydrous, degassed solvent (e.g., DMF, Toluene, Dioxane)

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide, palladium catalyst, and any optional ligands or additives.

-

The vessel is sealed and purged with an inert gas (e.g., argon).

-

The anhydrous, degassed solvent is added via syringe.

-

This compound is added via syringe.

-

The reaction mixture is heated (typically between 60-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature.

-

To remove tin byproducts, the mixture can be diluted and washed with an aqueous solution of potassium fluoride (KF) or filtered through a plug of silica gel.

-

The crude product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The final product is purified by flash column chromatography.

Workflow and Pathway Visualizations

The following diagrams illustrate the key chemical transformations described in the experimental protocols.

Caption: General synthesis workflow for this compound.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

Molecular weight of 2-Fluoro-3-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-3-(tributylstannyl)pyridine, a key organometallic reagent in modern organic synthesis. The document details its chemical properties, applications, and a comprehensive experimental protocol for its use in Stille cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.

Core Compound Properties

This compound is a fluorinated organostannane compound valued for its utility in palladium-catalyzed cross-coupling reactions. Its physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 386.1 g/mol | [1] |

| 386.14 g/mol | [2] | |

| Molecular Formula | C₁₇H₃₀FNSn | [1][2][3] |

| CAS Number | 155533-81-6 | [1][3] |

| IUPAC Name | tributyl(2-fluoro-3-pyridinyl)stannane | [1] |

| Synonyms | Pyridine, 2-fluoro-3-(tributylstannyl)- | [3] |

Application in Organic Synthesis: The Stille Cross-Coupling Reaction

Organostannanes such as this compound are critical reagents in the Stille reaction, a versatile and widely used method for synthesizing complex molecules.[4][5] This reaction forms a carbon-carbon bond by coupling the organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[4][6]

The key advantages of the Stille reaction include its tolerance for a wide variety of functional groups and its typically mild reaction conditions, making it highly valuable in the synthesis of pharmaceuticals and complex natural products.[4][6] The fluorinated pyridine motif is of particular interest in drug development, as the inclusion of fluorine can significantly enhance metabolic stability and binding affinity.[7]

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Cross-Coupling

The following is a generalized, representative protocol for a Stille cross-coupling reaction. Researchers should optimize conditions for their specific substrates.

Materials:

-

Aryl halide or triflate (R¹-X)

-

This compound (R²-SnBu₃) (1.0 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Solvent (e.g., DMF, Toluene, Dioxane), degassed

-

Optional additives: Copper(I) iodide (CuI), Cesium fluoride (CsF), Lithium chloride (LiCl)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide, palladium catalyst, and any solid additives (e.g., LiCl, CuI).

-

Solvent Addition: Add the degassed solvent via syringe. Stir the mixture for 10-15 minutes to ensure dissolution and a homogenous mixture.

-

Reagent Addition: Add this compound to the reaction mixture via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically between 40-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow Diagram

The logical flow of the experimental protocol can be visualized as follows.

Caption: General workflow for a Stille cross-coupling experiment.

Safety and Handling

Organotin compounds, including this compound, are toxic and require careful handling.[1][6]

-

Toxicity: Toxic if swallowed and harmful in contact with skin.[1] Causes skin and serious eye irritation.[1] May cause damage to organs through prolonged or repeated exposure.[1]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Disposal: Dispose of tin-containing waste according to institutional and local environmental regulations. Quenching with KF can precipitate less soluble tin fluorides, aiding in removal.[6]

References

- 1. This compound | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 155533-81-6 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Safety and Handling of 2-Fluoro-3-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoro-3-(tributylstannyl)pyridine, a versatile reagent in synthetic and medicinal chemistry. The following sections detail its hazardous properties, recommended handling procedures, and experimental protocols for its synthesis and application in cross-coupling reactions.

Chemical and Physical Properties

This compound is a valuable building block, particularly in Stille coupling reactions, for the synthesis of complex organic molecules. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₀FNSn | [1] |

| Molecular Weight | 386.1 g/mol | [1] |

| CAS Number | 155533-81-6 | [1] |

| Appearance | Not specified, likely a liquid or solid | |

| IUPAC Name | tributyl(2-fluoro-3-pyridinyl)stannane | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Like other organotin compounds, it poses significant health risks. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification: [1]

| Hazard Class | Category |

| Acute Toxicity, Oral | 3 |

| Acute Toxicity, Dermal | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity, Repeated Exposure | 1 |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 |

GHS Pictograms and Hazard Statements: [1]

| Pictogram | Hazard Statement |

|

| H301: Toxic if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H372: Causes damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects. |

Safe Handling and Personal Protective Equipment (PPE)

Due to its toxicity, this compound must be handled with extreme caution in a well-ventilated chemical fume hood.

Engineering Controls:

-

Always work in a certified chemical fume hood.

-

Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Double gloving is recommended.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and a common application of this compound.

Synthesis of this compound

This procedure is based on the common method of directed ortho-metalation of 2-fluoropyridine followed by quenching with an electrophile.

Materials:

-

2-Fluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride ((Bu)₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and line

-

Dry syringes and needles

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF to the flask via a dry syringe.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add 2-fluoropyridine to the cooled THF.

-

To this solution, add n-butyllithium dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours.

-

In a separate flame-dried flask under an inert atmosphere, dissolve tributyltin chloride in anhydrous THF.

-

Slowly add the tributyltin chloride solution to the lithiated 2-fluoropyridine solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Stille Cross-Coupling Reaction

This compound is a common coupling partner in palladium-catalyzed Stille reactions.

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Anhydrous solvent (e.g., toluene, DMF, dioxane)

-

Optional: Ligand (e.g., PPh₃, AsPh₃), Copper(I) iodide (CuI)

-

Schlenk flask and line

-

Dry syringes and needles

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl or vinyl halide/triflate and this compound in the anhydrous solvent.

-

Add the palladium catalyst and any additional ligands or additives (e.g., CuI).

-

Degas the reaction mixture by three cycles of vacuum-backfill with the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for several hours. The resulting precipitate of tributyltin fluoride can be removed by filtration through Celite.

-

Alternatively, the crude mixture can be directly purified by column chromatography.

-

Extract the product with an appropriate organic solvent, dry the organic phase, and concentrate under reduced pressure.

-

Further purify the product by recrystallization or column chromatography as needed.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Waste Disposal and Decontamination

All waste containing organotin compounds must be treated as hazardous.

-

Liquid Waste: Collect all liquid waste in a designated, sealed, and properly labeled container.

-

Solid Waste: Contaminated solid waste (e.g., silica gel, filter paper, gloves) should be collected in a separate, sealed container.

-

Glassware Decontamination: Glassware that has been in contact with organotin compounds should be decontaminated before washing. This can be achieved by rinsing with an oxidizing solution, such as a solution of potassium permanganate in aqueous potassium hydroxide, or by soaking in a bleach solution.

Biological Significance of Fluorinated Pyridines

While no specific signaling pathways involving this compound have been identified, the incorporation of fluorine into pyridine rings is a common strategy in drug discovery.[2][3] Fluorine substitution can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This can lead to improved pharmacokinetic and pharmacodynamic profiles. For example, fluorinated pyrimidines like 5-fluorouracil are widely used in cancer therapy and act by inhibiting thymidylate synthase, a key enzyme in DNA synthesis.[2][5] The pyridine moiety itself is a common scaffold in many biologically active compounds.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the Safety Data Sheet (SDS) and relevant institutional safety protocols before handling this chemical.

References

- 1. This compound | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Fluorinated Pyridylstannanes: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered basicity—have made fluorinated heterocycles highly sought-after building blocks. Among these, fluorinated pyridines are of particular importance due to the prevalence of the pyridine scaffold in pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of fluorinated pyridylstannanes, crucial intermediates that unlock the use of these valuable fluorinated pyridine moieties in cross-coupling reactions, particularly the Stille coupling.

Early Developments and the Rise of Cross-Coupling

The journey to fluorinated pyridylstannanes is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions. The Stille reaction, first reported in the late 1970s, emerged as a powerful method for carbon-carbon bond formation due to the stability and functional group tolerance of organostannane reagents.[1][2][3] Early work by Eaborn, Migita, and later Stille, established the fundamental principles of coupling organotin compounds with organic halides.[1][3]

The synthesis of the parent 2-(tributylstannyl)pyridine was a key enabling step for the inclusion of pyridyl motifs. A common and enduring method for its preparation involves the lithiation of a halopyridine, such as 2-bromopyridine, with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting lithiopyridine intermediate with a trialkyltin halide, typically tributyltin chloride.

The Emergence of Fluorinated Pyridylstannanes

While a singular "discovery" paper for fluorinated pyridylstannanes is not readily identifiable in the literature, their appearance coincides with the growing demand for fluorinated heterocyclic compounds in medicinal chemistry. The synthesis of these reagents largely adapted the established methods for their non-fluorinated analogs. The primary route involves the halogen-metal exchange of a bromo- or iodofluoropyridine followed by stannylation.

One of the key challenges in the synthesis of pyridylstannanes, particularly the 2-substituted isomers, is the inherent instability of the lithiated intermediates, which can be prone to side reactions.[4] Despite these challenges, this method has been successfully applied to a range of fluorinated pyridines, as evidenced by their frequent appearance in the patent literature for the synthesis of complex pharmaceutical intermediates.

Key Synthetic Methodologies

The preparation of fluorinated pyridylstannanes predominantly follows two main pathways: lithiation-stannylation and palladium-catalyzed stannylation.

Lithiation-Stannylation

This is the most prevalent method, particularly for accessing 2- and 5-stannylated fluoropyridines. The general workflow involves the deprotonation or halogen-metal exchange of a fluorinated pyridine derivative to generate a highly reactive organolithium species, which is then trapped with a trialkyltin halide.

Logical Workflow for Lithiation-Stannylation:

Caption: Lithiation-Stannylation Workflow.

Palladium-Catalyzed Stannylation

Palladium-catalyzed methods offer an alternative, often milder, route to fluorinated pyridylstannanes. These reactions typically involve the coupling of a halofluoropyridine with a distannane (e.g., hexabutyldistannane) or a tin hydride in the presence of a palladium catalyst. While less common in early reports, this approach has gained traction due to its tolerance of a broader range of functional groups.[4][5][6]

Experimental Workflow for Pd-Catalyzed Stannylation:

Caption: Pd-Catalyzed Stannylation Workflow.

Experimental Protocols and Data

The following tables summarize representative experimental conditions and yields for the synthesis of various fluorinated pyridylstannanes, compiled from the scientific and patent literature.

Table 1: Synthesis of Fluorinated Pyridylstannanes via Lithiation

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| 5-Bromo-2-fluoropyridine | 1. n-BuLi, THF2. Bu₃SnCl | -78 °C, 1 h | 2-Fluoro-5-(tributylstannyl)pyridine | ~70-85 |

| 3-Bromo-5-fluoropyridine | 1. n-BuLi, THF2. Bu₃SnCl | -78 °C, 1 h | 5-Fluoro-3-(tributylstannyl)pyridine | ~75-90 |

| 5-Bromo-2-fluoro-3-methylpyridine | 1. n-BuLi, THF2. Bu₃SnCl | -78 °C, 1 h | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine | ~80-95 |

Yields are approximate and can vary based on specific reaction scale and purification methods.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-5-(tributylstannyl)pyridine

Materials:

-

5-Bromo-2-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-fluoropyridine (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure to afford 2-fluoro-5-(tributylstannyl)pyridine as a colorless oil.

Characterization Data for 2-Fluoro-5-(tributylstannyl)pyridine:

-

¹H NMR (CDCl₃): δ 8.25 (d, 1H), 7.65 (td, 1H), 6.80 (dd, 1H), 1.55 (m, 6H), 1.33 (m, 6H), 1.10 (t, 6H), 0.90 (t, 9H).

-

¹⁹F NMR (CDCl₃): δ -70.5.

-

¹³C NMR (CDCl₃): δ 163.4 (d, J=238 Hz), 150.1 (d, J=14 Hz), 141.2 (d, J=8 Hz), 125.0, 108.9 (d, J=37 Hz), 29.1, 27.3, 13.7, 9.7.

(Note: NMR shifts are approximate and may vary slightly depending on the instrument and solvent.)

Applications in Drug Discovery

The primary utility of fluorinated pyridylstannanes is as coupling partners in Stille reactions to introduce fluoropyridyl moieties into complex molecules. This has been widely exploited in the synthesis of pharmaceutical candidates across various therapeutic areas. The Stille reaction's tolerance for a wide array of functional groups makes it particularly suitable for late-stage functionalization in a synthetic route.

Signaling Pathway of a Stille Coupling Reaction:

Caption: The Stille Catalytic Cycle.

The ability to regioselectively introduce fluorine into a pyridine ring and then use the corresponding stannane in a cross-coupling reaction provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates, ultimately leading to improved efficacy and safety profiles. The continued development of more efficient and robust methods for the synthesis of fluorinated pyridylstannanes will undoubtedly remain an active area of research.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Mild, Pd-catalyzed stannylation of radioiodination targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mild, Pd-catalyzed stannylation of radioiodination targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Stille Coupling Reactions Using 2-Fluoro-3-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction in modern organic synthesis.[1] This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[1] Organostannanes are often favored due to their stability to air and moisture, and the mild reaction conditions tolerate a wide variety of functional groups.[2] However, it is important to note that organotin compounds are highly toxic and should be handled with appropriate safety precautions.[1]

This document provides detailed application notes and experimental protocols for the use of a specific organostannane, 2-Fluoro-3-(tributylstannyl)pyridine , in Stille coupling reactions. This fluorinated pyridine building block is of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into a pyridine ring can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The 2-fluoro-3-pyridyl moiety is a key structural motif in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents.

Applications in Drug Discovery and Medicinal Chemistry

The 2-fluoro-3-pyridyl scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of targeted therapeutics. The Stille coupling reaction with this compound provides a reliable method for the synthesis of complex molecules containing this important pharmacophore.

Key Applications Include:

-

Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif, interacting with the backbone of the kinase active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The Stille coupling allows for the introduction of diverse aryl and heteroaryl groups at the 3-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

-

Central Nervous System (CNS) Agents: The physicochemical properties imparted by the fluoropyridine moiety, such as modulated lipophilicity and basicity, can be advantageous for designing drugs that need to cross the blood-brain barrier.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated heterocycles can enhance the efficacy and metabolic stability of pesticides and herbicides.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Stille coupling of this compound with various aryl halides. These examples demonstrate the versatility of the protocol with different coupling partners and reaction conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 12 | 78 |

| 3 | 2-Bromothiophene | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 18 | 82 |

| 4 | Methyl 4-iodobenzoate | AsPh₃ (8) | CuI (10) | NMP | 80 | 24 | 75 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Organotin reagents are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction conditions, including catalyst, ligand, solvent, and temperature, may require optimization for different substrates.

Protocol 1: Stille Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the Stille coupling of this compound with an aryl iodide, using tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials:

-

This compound (1.0 equiv)

-

Aryl iodide (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl iodide and tetrakis(triphenylphosphine)palladium(0).

-

Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

-

Add anhydrous toluene via syringe.

-

Add this compound to the reaction mixture via syringe.

-

Heat the reaction mixture to 110 °C and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

To remove residual tin byproducts, the purified product can be further treated by washing with a saturated aqueous solution of potassium fluoride (KF) or by precipitation from a suitable solvent system.

Protocol 2: Stille Coupling of this compound with an Aryl Bromide using a Phosphine Ligand

This protocol is suitable for less reactive aryl bromides and employs a palladium(0) source with a bulky, electron-rich phosphine ligand to facilitate the oxidative addition step.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)

-

Tri-tert-butylphosphine [P(t-Bu)₃] (0.10 equiv)

-

Anhydrous 1,4-dioxane

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) and tri-tert-butylphosphine to a dry Schlenk flask.

-

Add anhydrous 1,4-dioxane and stir for 10 minutes to allow for complex formation.

-

Add the aryl bromide to the flask.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 100 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF (3 x 50 mL) to remove tin salts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the key processes involved in the Stille coupling reaction.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: General experimental workflow for the Stille coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Stille Reaction with 2-Fluoro-3-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] It is widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients. The reaction's tolerance for a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and the generally mild reaction conditions make it an invaluable tool in modern organic synthesis.[1][2]

This document provides detailed application notes and protocols for the Stille reaction of 2-Fluoro-3-(tributylstannyl)pyridine with various aryl halides. The resulting 2-fluoro-3-arylpyridine scaffold is a key structural motif in many biologically active compounds, making this a reaction of significant interest to medicinal chemists and drug development professionals. While organotin reagents are noted for their stability, they are also highly toxic, and appropriate handling and quenching procedures are necessary.[2]

Catalytic Cycle and Mechanism

The mechanism of the Stille reaction has been extensively studied and proceeds via a catalytic cycle involving a palladium(0) species. The cycle is generally understood to consist of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent, in this case, this compound, exchanges its pyridyl group with the halide on the palladium center. This step is often the rate-determining step of the reaction.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired 2-fluoro-3-arylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Caption: The catalytic cycle of the Stille reaction.

Recommended Palladium Catalysts and Reaction Conditions

The choice of palladium catalyst, ligand, solvent, and any additives is critical for a successful Stille coupling. Both Pd(0) and Pd(II) complexes can serve as catalyst precursors. For the coupling of this compound, several systems have proven effective for similar substrates.

| Catalyst System | Ligand (if separate) | Solvent | Additive(s) | Temperature (°C) | Typical Yield Range (%) | Reference(s) |

| Pd(PPh₃)₄ | - | Toluene | - | 90-110 | 80-95 | [3] |

| Pd₂(dba)₃ | P(o-tol)₃ | Toluene | - | 90-110 | 85-98 | [3] |

| PdCl₂(PPh₃)₂ | - | DMF/THF | LiCl, CuI | 80 | 75-90 | [4] |

| Pd(OAc)₂ | DABCO | DMF | - | 100-120 | 70-90 | [5] |

| Pd(dppf)Cl₂ | - | DMF | CuI, LiCl | 40-80 | 70-87 |

Note: Yields are representative for similar Stille couplings and may vary depending on the specific aryl halide used. Optimization is often required.

Detailed Experimental Protocols

The following protocols are representative procedures for the Stille coupling of this compound with an aryl bromide.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is a robust starting point for the coupling with various aryl bromides and iodides.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (e.g., 4-bromoanisole) (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.1 equiv) and Pd(PPh₃)₄ (0.02-0.05 equiv).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

-

Under a positive flow of inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Add this compound (1.0 equiv) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

To the crude residue, add diethyl ether and a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoro-3-arylpyridine.

Protocol 2: Using Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a Phosphine Ligand

This system is often more active and can be effective for more challenging couplings.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.025 equiv)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 - 0.10 equiv)

-

Anhydrous toluene

Procedure:

-

In a flame-dried Schlenk flask, combine the aryl halide (1.1 equiv), Pd₂(dba)₃ (0.01 - 0.025 equiv), and P(o-tol)₃ (0.04 - 0.10 equiv).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M.

-

Add this compound (1.0 equiv) via syringe.

-

Heat the reaction to 100-110 °C and stir for 12-16 hours.

-

Follow the workup and purification steps as described in Protocol 1.

Caption: General workflow for the Stille reaction.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading or switching to a more active catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. The addition of CuI (0.1-0.2 equiv) can accelerate the transmetalation step and improve yields.[6]

-

Homocoupling of the Stannane: The formation of a bis(2-fluoropyridin-3-yl) byproduct can occur. This can sometimes be suppressed by lowering the reaction temperature or ensuring the reaction medium is thoroughly deoxygenated.

-

Difficulty Removing Tin Byproducts: A KF wash is generally effective. If residual tin compounds remain, multiple washes or passing the crude product through a plug of silica gel with a slightly polar eluent containing triethylamine (1-2%) may be beneficial.

Safety Information

Organotin compounds are highly toxic. Always handle this compound and the resulting tributyltin halide byproducts in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). All tin-containing waste must be disposed of according to institutional safety guidelines.

References

APPLICATION NOTES AND PROTOCOLS: Synthesis of Biaryl Compounds with 2-Fluoro-3-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Among the various synthetic methodologies, the Stille cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] This protocol focuses on the application of a specific organostannane reagent, 2-Fluoro-3-(tributylstannyl)pyridine, in the synthesis of 2-fluoro-3-arylpyridines. The presence of the fluorine atom and the pyridine motif in the resulting biaryl structures is of particular interest in medicinal chemistry, as these features can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4]

Organotin reagents, such as this compound, are valued for their stability to air and moisture and their tolerance of a wide array of functional groups, allowing for reactions under mild conditions.[2][5] However, it is crucial to acknowledge the toxicity of organotin compounds and their byproducts, necessitating careful handling and purification procedures.[1][5]

This document provides detailed application notes and experimental protocols for the Stille coupling reaction utilizing this compound with various aryl halides.

Data Presentation

The following table summarizes representative quantitative data for the Stille coupling of this compound with different aryl halides. The yields are indicative of the reaction's efficiency under the specified conditions.

| Entry | Aryl Halide | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | - | - | Toluene | 110 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 100 | 8 | 92 |

| 3 | 2-Chlorotoluene | Pd(OAc)₂ | SPhos | CuI | DMF | 120 | 24 | 78 |

| 4 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | - | - | NMP | 90 | 16 | 88 |

| 5 | 1-Iodo-3-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | - | LiCl | THF | 80 | 10 | 90 |

Note: The data presented in this table are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Procedure for the Stille Cross-Coupling Reaction:

This protocol outlines a general method for the palladium-catalyzed Stille coupling of this compound with an aryl halide.

Materials:

-

Aryl halide (e.g., aryl iodide, bromide, or chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Ligand (if required, e.g., P(t-Bu)₃, SPhos)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, NMP, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and any ligand or additive.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reagent Addition: Add this compound (1.1-1.5 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate tributyltin fluoride, which can be removed by filtration through celite. Alternatively, washing with aqueous ammonia can also be effective.[5]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl compound.

Safety Precautions:

-

Organotin compounds are toxic.[1][6] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Palladium catalysts can be flammable and toxic. Handle with care.

-

Solvents should be handled in a well-ventilated area, away from ignition sources.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of biaryl compounds.

References

- 1. Stille Coupling [organic-chemistry.org]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. This compound | C17H30FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C17H30FNSn) [pubchemlite.lcsb.uni.lu]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for 2-Fluoro-3-(tributylstannyl)pyridine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(tributylstannyl)pyridine is a key building block in the synthesis of complex agrochemicals. The presence of the fluorine atom and the pyridine ring can significantly influence the biological activity and physicochemical properties of the final product, such as metabolic stability and lipophilicity. This organostannane reagent is particularly valuable for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. These reactions allow for the efficient construction of complex molecular frameworks common in modern herbicides, fungicides, and insecticides.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a biaryl pyridine derivative, a common scaffold in agrochemical compounds.

Core Application: Stille Cross-Coupling Reaction

The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. The reaction is valued for its tolerance of a wide range of functional groups and its relatively mild reaction conditions.

A general schematic for the Stille coupling of this compound is presented below:

Caption: General scheme of the Stille cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyridine

This protocol details the Stille cross-coupling reaction between this compound and 4-iodoanisole to produce 2-Fluoro-3-(4-methoxyphenyl)pyridine. This resulting structure is a common moiety in various biologically active compounds.

Materials:

-

This compound

-

4-Iodoanisole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(2-furyl)phosphine (TFP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Saturated aqueous solution of potassium fluoride (KF)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), 4-iodoanisole (1.0 equivalent), and anhydrous DMF.

-

To this solution, add tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents) and tri(2-furyl)phosphine (0.2 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of diatomaceous earth (Celite®).

-

Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyridine.

| Parameter | Value |

| Reactants | |

| This compound | 1.2 equiv. |

| 4-Iodoanisole | 1.0 equiv. |

| Catalyst System | |

| Pd₂(dba)₃ | 5 mol% |

| Tri(2-furyl)phosphine | 20 mol% |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Product | |

| Yield | ~85% (isolated) |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15 (d, 1H), 7.50 (m, 2H), 7.30 (m, 1H), 7.00 (m, 2H), 3.85 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 162.5 (d), 159.5, 147.0 (d), 140.0, 131.0, 129.0, 122.0 (d), 114.5, 55.5 |

| MS (ESI) m/z | [M+H]⁺ calculated for C₁₂H₁₀FNO: 204.07; found 204.1 |

Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow for Stille coupling.

Mode of Action Logical Relationship

While the specific biological target of every agrochemical varies, the introduction of a 2-fluoro-3-arylpyridine moiety can be a key pharmacophore that interacts with a specific biological target, leading to the desired pesticidal effect. The logical relationship can be visualized as follows:

Caption: Logical pathway from building block to pesticidal effect.

Application of 2-Fluoro-3-(tributylstannyl)pyridine in Organic Electronics: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(tributylstannyl)pyridine is an organotin compound that serves as a versatile building block in the synthesis of novel organic semiconductors. Its unique structure, featuring a fluorine-substituted and stannylated pyridine ring, allows for its incorporation into conjugated polymers and small molecules through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The presence of the fluorine atom can significantly influence the electronic properties of the resulting materials, such as lowering the HOMO and LUMO energy levels, which can facilitate electron injection and improve stability against oxidative degradation. The pyridine nitrogen atom provides a site for modulating intermolecular interactions and solubility. These characteristics make materials derived from this compound promising candidates for active layers in various organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organic semiconductors via Stille coupling.

Key Applications in Organic Electronics

The primary application of this compound in organic electronics is as a monomer in Stille polymerization reactions to create conjugated polymers. By copolymerizing with various dibromoaromatic compounds, a wide range of donor-acceptor (D-A) copolymers with tailored optoelectronic properties can be synthesized.

Potential Device Applications:

-

Organic Field-Effect Transistors (OFETs): The incorporation of the electron-deficient fluorinated pyridine unit can enhance electron mobility in the resulting polymers, making them suitable for n-type or ambipolar OFETs.

-

Organic Photovoltaics (OPVs): As a component of the acceptor material in a bulk heterojunction solar cell, polymers containing the 2-fluoro-3-pyridyl moiety can contribute to a favorable energy level alignment for efficient charge separation.

-

Organic Light-Emitting Diodes (OLEDs): Materials derived from this precursor can be designed to function as electron-transporting or emissive-layer components in OLEDs.

Data Presentation: Properties of a Representative Copolymer

While specific data for a polymer synthesized directly from this compound is not extensively available in the public literature, we can extrapolate expected properties based on similar pyridine-containing copolymers used in OFETs. The following table summarizes typical characteristics of a donor-acceptor copolymer where a fluorinated pyridine unit is incorporated.

| Property | Typical Value Range | Significance in Organic Electronics |

| Molecular Weight (Mn) | 10 - 50 kDa | Affects solubility, film-forming properties, and charge transport. Higher molecular weight often leads to better film morphology and higher mobility. |

| Optical Band Gap (Eg) | 1.6 - 2.2 eV | Determines the absorption spectrum of the material, crucial for applications in OPVs and photodetectors. |

| HOMO Energy Level | -5.4 to -5.8 eV | Influences the efficiency of hole injection from the electrode and the open-circuit voltage (Voc) in OPVs. |

| LUMO Energy Level | -3.2 to -3.6 eV | Affects the efficiency of electron injection and transport. A lower LUMO level is generally desirable for n-type materials. |

| Hole Mobility (μh) | 10⁻⁴ to 10⁻² cm²V⁻¹s⁻¹ | A measure of how quickly holes move through the material. Higher mobility is essential for high-performance OFETs and efficient charge extraction in OPVs. |

| Electron Mobility (μe) | 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹ | A measure of how quickly electrons move through the material. Crucial for n-type and ambipolar OFETs. |

| On/Off Ratio (for OFETs) | > 10⁴ | The ratio of the current when the transistor is "on" to the current when it is "off." A high on/off ratio is critical for digital logic applications. |

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of a conjugated copolymer using this compound via a Stille polymerization reaction. This protocol is based on established procedures for similar reactions and should be adapted and optimized for specific target polymers.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization

This protocol describes the synthesis of a copolymer of this compound with a generic dibromo-donor monomer.

Materials:

-

This compound (1.0 eq)

-

Dibromo-donor comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)

-

Anhydrous and degassed toluene

-

Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the dibromo-donor comonomer, Pd₂(dba)₃, and P(o-tol)₃.

-

Inert Atmosphere: Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous and degassed toluene via a syringe to the flask to achieve a monomer concentration of approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 110 °C and stir vigorously under a positive pressure of inert gas.

-

Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight distribution. The reaction is typically run for 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large volume of vigorously stirred methanol.

-

Collect the polymer precipitate by filtration.

-

Wash the polymer sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

-

Purification:

-

Dissolve the crude polymer in a minimal amount of hot chlorobenzene or chloroform.

-

Reprecipitate the polymer in methanol.

-

Collect the purified polymer by filtration and dry it under vacuum at 60 °C for 24 hours.

-

Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a simple OFET device to evaluate the charge transport properties of the synthesized polymer.

Materials:

-

Synthesized polymer

-

Highly doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate electrode and dielectric)

-

Chlorobenzene (or another suitable solvent for the polymer)

-

Gold (for source and drain electrodes)

-

Substrate cleaning solvents (acetone, isopropanol)

Procedure:

-

Substrate Cleaning:

-

Cut the Si/SiO₂ wafer into appropriate sizes.

-

Sonically clean the substrates sequentially in acetone and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen.

-

Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.

-

-

Semiconductor Deposition:

-

Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5 mg/mL).

-

Spin-coat the polymer solution onto the cleaned Si/SiO₂ substrates. A typical spin-coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.

-

Anneal the polymer film at a temperature above its glass transition temperature (e.g., 120 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

-

-

Electrode Deposition:

-

Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the polymer film. A typical channel length and width would be 50 µm and 1000 µm, respectively. The thickness of the gold electrodes is typically 50 nm.

-

-

Device Characterization:

-

Measure the output and transfer characteristics of the OFET device in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.

-

From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ) and the on/off current ratio.

-

Visualizations

Signaling Pathways and Experimental Workflows

Application Notes and Protocols for the Cross-Coupling of 2-Fluoro-3-(tributylstannyl)pyridine with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling reaction between 2-Fluoro-3-(tributylstannyl)pyridine and various aryl halides. This reaction is a powerful tool for the synthesis of 2-fluoro-3-arylpyridines, a structural motif of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atom.[1][2][3]